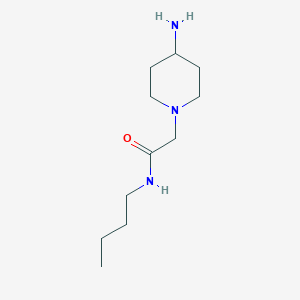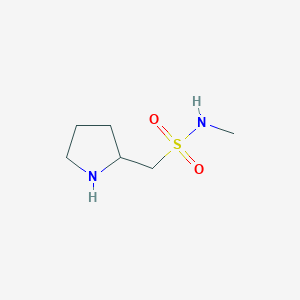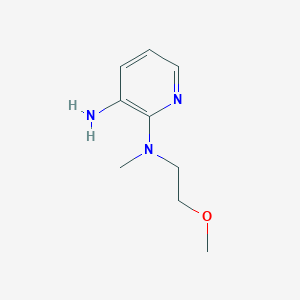![molecular formula C7H10ClN3O B1464566 2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol CAS No. 1249072-73-8](/img/structure/B1464566.png)
2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol
Vue d'ensemble
Description
2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol, also known as CPMA, is an organic compound with a molecular formula of C6H10ClN3O. It is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. CPMA has been widely studied due to its potential applications in various fields, including medicinal chemistry, medicinal biochemistry, and drug development.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- Pyrazole derivatives, including those structurally related to "2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol," have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have shown significant activity against a variety of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as leads for developing new antimicrobial agents (Hassan, 2013).
Synthesis and Biological Activity
- Novel derivatives have been synthesized for potential applications in treating infections and diseases. For instance, microwave-assisted synthesis has facilitated the creation of double-headed derivatives with promising results against microbial strains, suggesting a pathway for developing new therapeutic agents (Haggam, 2021).
Antiviral and Enzyme Inhibition
- Schiff bases derived from similar structural frameworks have been studied for their potential as inhibitors against vital enzymes in pathogenic microorganisms, including those relevant to SARS-CoV-2. Such compounds have shown good inhibitory activity, which could be pivotal in the search for treatments against viruses and other pathogens (Al‐Janabi et al., 2020).
Structural and Synthetic Applications
- The versatile chemistry of pyrazine derivatives allows for their use in synthesizing complex molecular structures, which are critical in drug development and material science. Research has shown how these compounds can serve as building blocks for creating various pharmacologically active molecules (Kukuljan et al., 2016).
Corrosion Inhibition
- Bipyrazole derivatives, closely related to the discussed compound, have been examined for their role as corrosion inhibitors, showcasing the potential of such molecules in protecting metals against corrosion, which is essential for industrial applications (Bouklah et al., 2020).
Propriétés
IUPAC Name |
2-[(3-chloropyrazin-2-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-6(8)9-2-3-10-7/h2-3,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEHXVGXKRPYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)

![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)




![[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B1464504.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1464506.png)